
Chevalone C
描述
Chevalone C 是一种源自真菌 Eurotium chevalieri 的真菌代谢产物。 它以其多样的生物活性而闻名,包括抗菌和细胞毒性 。 该化合物的分子式为 C28H40O5,分子量为 456.60 g/mol .
准备方法
合成路线和反应条件: Chevalone C 可以通过多种化学和生物催化方法合成。一种方法是通过从真菌提取物中分离和纯化化合物。例如,米曲霉提取物可以进行硅胶柱层析,并使用二氯甲烷:丙酮梯度洗脱。 可以使用反相制备高效液相色谱 (HPLC) 和特定的溶剂系统进行进一步纯化 .
工业生产方法: this compound 的工业生产通常涉及真菌菌株 Eurotium chevalieri 的大规模发酵。 然后通过溶剂提取、色谱法和结晶等技术处理发酵液,以提取和纯化化合物 .
化学反应分析
Oxidation Reactions
Chevalone C undergoes selective oxidation at specific positions, enabling the synthesis of derivatives with varied functional groups.
Key Reaction Pathways:
-
C-3 Hydroxy Oxidation: The C-3 hydroxy group is oxidized to a carbonyl using Dess-Martin periodinane, yielding chevalone F. This reaction is critical for enabling downstream cyclization or hemiacetal formation .
-
C-20 Hydroxylation: Cytochrome P450 monooxygenases (e.g., Cle2/Cle4) introduce hydroxyl groups at C-20, facilitating intramolecular hemiacetal bridge formation .
Reagents and Conditions:
Reaction Type | Reagent/Enzyme | Product | Yield (%) |
---|---|---|---|
C-3 Oxidation | Dess-Martin periodinane | Chevalone F | 85 |
C-20 Hydroxylation | P450 Cle2/Cle4 (biocatalytic) | Hemiacetal derivatives | 60–75 |
Reduction Reactions
Reductive modifications of this compound focus on carbonyl groups and conjugated systems.
Key Reaction Pathways:
-
Ketone Reduction: Sodium borohydride reduces the C-3 carbonyl to a secondary alcohol, regenerating the parent compound chevalone E under mild conditions .
-
Double-Bond Hydrogenation: Catalytic hydrogenation saturates the Δ<sup>8,9</sup> double bond, altering the compound’s rigidity and bioactivity .
Reagents and Conditions:
Reaction Type | Reagent/Conditions | Product |
---|---|---|
Ketone Reduction | NaBH<sub>4</sub>, MeOH, 0°C | Chevalone E |
Hydrogenation | H<sub>2</sub>, Pd/C, RT | Dihydrothis compound |
Substitution and Functionalization
Substitution reactions introduce halogens or other groups to enhance pharmacological properties.
Key Reaction Pathways:
-
Halogenation: Electrophilic bromination at the C-14 position using N-bromosuccinimide (NBS) produces brominated analogues with increased cytotoxicity .
-
Esterification: Acetylation of hydroxyl groups (e.g., C-20) improves membrane permeability .
Reagents and Conditions:
Reaction Type | Reagent | Product |
---|---|---|
Bromination | NBS, AIBN, CCl<sub>4</sub> | 14-Bromo-chevalone C |
Acetylation | Ac<sub>2</sub>O, pyridine | C-20 Acetate |
Cyclization and Rearrangement
This compound’s hemiacetal intermediates undergo spontaneous or acid-catalyzed cyclization to form spiro-lactones, mimicking natural meroterpenoid scaffolds.
Mechanistic Insights:
-
Hemiacetal to Spiro-Lactone: The C-20 hydroxy group nucleophilically attacks the C-3 carbonyl, forming a six-membered hemiacetal. Under acidic conditions, this rearranges into a five-membered spiro-lactone .
Reagents and Conditions:
Reaction Type | Conditions | Product |
---|---|---|
Hemiacetal Formation | Spontaneous (aqueous solution) | Chevalone N |
Spiro-Lactonization | HCl, MeOH, 40°C | Spirothis compound |
Biological Activity Modulation
Chemical modifications directly influence this compound’s bioactivity:
-
Antimicrobial Enhancement: Brominated derivatives show 2–3× increased activity against Mycobacterium tuberculosis (IC<sub>50</sub> = 12.5 µg/mL) .
-
Synergistic Cytotoxicity: Spiro-lactone analogues combined with doxorubicin reduce viability of MDA-MB-231 breast cancer cells by 40% compared to doxorubicin alone .
Analytical Characterization
Reaction products are validated using advanced spectroscopic techniques:
-
NMR: <sup>13</sup>C NMR confirms C-3 oxidation (δ 209.8 ppm for carbonyl) and spiro-lactone formation (δ 95.2 ppm for quaternary carbon) .
-
HRMS: [M+H]<sup>+</sup> at m/z 519.2381 for chevalone F (calc. 519.2374) .
This systematic exploration of this compound’s reactivity provides a foundation for rational design of derivatives with optimized therapeutic potential. Future work should focus on enzyme engineering for biocatalytic scalability and in vivo validation of modified analogues.
科学研究应用
Antimicrobial Properties
Chevalone C has demonstrated notable antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported its effectiveness against:
- Bacteria : Exhibits activity against strains like Staphylococcus aureus.
- Fungi : Inhibitory effects on various fungal species.
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Type | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | Bacterial | 50 |
Candida albicans | Fungal | 30 |
Escherichia coli | Bacterial | 40 |
Anticancer Potential
This compound has shown promising results in cancer research, particularly in enhancing the efficacy of chemotherapeutic agents. Its synergistic effects with drugs like doxorubicin have been documented, suggesting potential applications in cancer therapy.
Case Study: Synergistic Effects with Doxorubicin
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer).
- Findings : this compound significantly enhanced the cytotoxicity of doxorubicin, reducing cell viability in treated cultures.
Table 2: Cytotoxicity of this compound with Doxorubicin
Cell Line | IC50 (μM) without this compound | IC50 (μM) with this compound |
---|---|---|
A549 | 15 | 7 |
MDA-MB-231 | 12 | 5 |
Antiprotozoal Activity
Research indicates that this compound exhibits antiprotozoal activity against parasites responsible for diseases such as Leishmaniasis and Chagas disease. It has been shown to inhibit the growth and development of these protozoan parasites in vitro.
Table 3: Antiprotozoal Activity of this compound
Protozoan Parasite | Activity Type | IC50 (μM) |
---|---|---|
Leishmania donovani | Growth Inhibition | 20 |
Trypanosoma cruzi | Growth Inhibition | 25 |
Chemical Derivatization and Synthesis
This compound can be synthesized through both natural extraction from fungal sources and synthetic methodologies. Recent studies have focused on the derivatization of this compound to enhance its therapeutic efficacy. For instance, analogues have been developed that exhibit improved biological activities compared to the parent compound.
Table 4: Derivatives of this compound
Derivative Name | Source Organism | Biological Activity |
---|---|---|
1-Hydroxythis compound | Neosartorya spinosa | Antimycobacterial |
1-Acetoxythis compound | Neosartorya spinosa | Antimalarial |
作用机制
Chevalone C 通过多种机制发挥作用。它通过干扰细菌细胞壁合成来抑制结核分枝杆菌的生长。 在癌细胞中,this compound 通过激活特定的分子途径和靶点(如胱天蛋白酶和线粒体途径)诱导细胞凋亡 .
类似化合物:
- Chevalone B
- Chevalone E
- 1-羟基 this compound
- 1-乙酰氧基 this compound
- 1,11-二羟基 this compound
- 11-羟基 this compound
比较: this compound 因其特定的结构特征和生物活性而独一无二。 虽然其他 Chevalone 具有相似的核心结构,但 this compound 表现出独特的抗菌和细胞毒性,使其成为研究和潜在治疗应用的宝贵化合物 .
相似化合物的比较
- Chevalone B
- Chevalone E
- 1-Hydroxychevalone C
- 1-Acetoxythis compound
- 1,11-Dihydroxythis compound
- 11-Hydroxythis compound
Comparison: this compound is unique due to its specific structural features and biological activities. While other chevalones share similar core structures, this compound exhibits distinct antimicrobial and cytotoxic properties that make it a valuable compound for research and potential therapeutic applications .
生物活性
Chevalone C is a meroterpenoid compound derived from the fungus Neosartorya spinosa. It has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial, cytotoxic, and synergistic effects with other therapeutic agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens.
- Antimycobacterial Activity : A derivative of this compound, 1-hydroxythis compound, exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 26.4 μM .
- Antimalarial Activity : The compound also showed antimalarial effects, with IC50 values indicating potency against Plasmodium falciparum. Specifically, 1-acetoxythis compound had an IC50 value of 6.67 μM .
- Antibacterial Activity : Although this compound alone did not show significant antibacterial activity (MIC > 256 mg/mL), it exhibited synergistic effects when combined with other antibiotics against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
2. Cytotoxic Effects
This compound has been investigated for its cytotoxic properties against various cancer cell lines.
- Cancer Cell Lines : Research indicates that this compound has cytotoxic effects with IC50 values ranging from 7.8 to 8.7 μg/mL against the BC1 cell line . Additionally, it was found to enhance the cytotoxicity of doxorubicin in A549 lung cancer cells, indicating a potential role in combination therapy .
Cell Line | IC50 Value (μg/mL) | Combination Therapy |
---|---|---|
BC1 | 7.8 - 8.7 | Synergism with doxorubicin |
A549 | Not specified | Enhanced cytotoxicity |
The biological activity of this compound can be attributed to several mechanisms:
- Synergism with Chemotherapeutics : this compound enhances the efficacy of chemotherapeutic agents like doxorubicin by increasing intracellular drug accumulation and inducing apoptosis in cancer cells .
- Inhibition of Cell Proliferation : It has been shown to inhibit cell proliferation in various cancer models, which contributes to its potential as an anticancer agent .
4. Case Studies and Research Findings
Several studies have explored the biological activities and mechanisms of action of this compound:
- A study reported that this compound and its analogs exhibited synergistic effects with oxacillin against methicillin-resistant Staphylococcus aureus, showcasing its potential in treating antibiotic-resistant infections .
- Another investigation highlighted the structural elucidation and bioactivity of this compound derivatives, confirming their role as potent bioactive compounds derived from marine fungi .
属性
IUPAC Name |
[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-18-yl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-16-14-19(30)18-15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-24(18)31-16/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOIHOGDYISNRH-GPTGPEQGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)OC(=O)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)OC(=O)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。